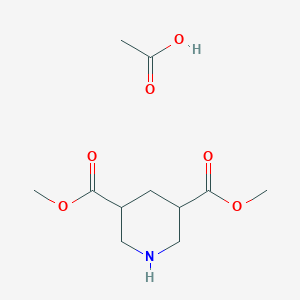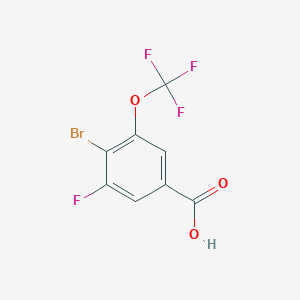
Dimethyl piperidine-3,5-dicarboxylate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl piperidine-3,5-dicarboxylate acetate is a chemical compound with the molecular formula C11H19NO6 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two ester groups and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl piperidine-3,5-dicarboxylate acetate typically involves the hydrogenation of pyridine derivatives. One common method starts with the hydrogenation of 3,5-dimethylpyridine using a rhodium oxide catalyst under mild conditions . The reaction requires a hydrogen source and a suitable catalyst, and it proceeds under relatively mild conditions, making it a practical approach for the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize high-pressure hydrogenation reactors and specialized catalysts to achieve high yields and purity. The use of heterogeneous catalysts, such as rhodium oxide, is common in industrial settings due to their stability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl piperidine-3,5-dicarboxylate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl piperidine-3,5-dicarboxylate acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl piperidine-3,5-dicarboxylate acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl piperidine-2,6-dicarboxylate: Another piperidine derivative with similar structural features but different ester positions.
Piperidine-3-carboxamide: A related compound with an amide group instead of ester groups.
Pipecolic acid: A naturally occurring piperidine derivative with a carboxylic acid group.
Uniqueness
Dimethyl piperidine-3,5-dicarboxylate acetate is unique due to its specific ester and acetate groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
acetic acid;dimethyl piperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C9H15NO4.C2H4O2/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;1-2(3)4/h6-7,10H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI Key |
MXNJCAUJYAHVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC(=O)C1CC(CNC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)

![Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B12331060.png)


![7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12331078.png)

![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)



![2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12331111.png)
